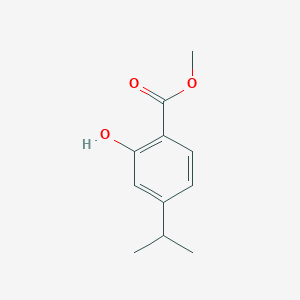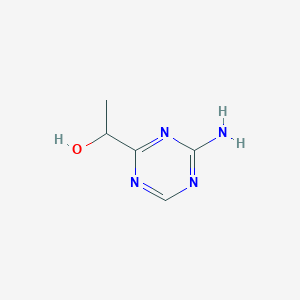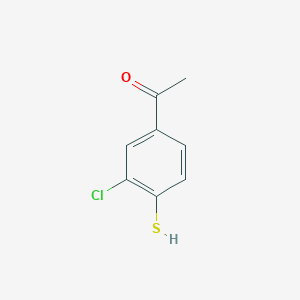
tert-butyl 8-acetyloxy-2-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 8-acetyloxy-2-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate is a synthetic organic compound with a complex structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-acetyloxy-2-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-chloro-3-nitropyridine and ethyl acetoacetate.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced through esterification using tert-butyl alcohol and an acid catalyst.
Acetylation: The acetoxy group is introduced by acetylation of the hydroxyl group using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 8-acetyloxy-2-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or primary amines in the presence of a base like triethylamine.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products with the chlorine atom replaced by the nucleophile.
Hydrolysis: Carboxylic acid and tert-butyl alcohol.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 8-acetyloxy-2-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential biological activity.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of tert-butyl 8-acetyloxy-2-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit DNA synthesis or disrupt cell membrane integrity, resulting in antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6-carboxylate: Similar structure but lacks the acetoxy group.
8-Acetyloxy-2-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylic acid: Similar structure but lacks the tert-butyl ester group.
Uniqueness
Tert-butyl 8-acetyloxy-2-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate is unique due to the presence of both the tert-butyl ester and acetoxy groups, which may confer specific chemical and biological properties. These functional groups can influence the compound’s solubility, stability, and reactivity, making it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Eigenschaften
Molekularformel |
C15H19ClN2O4 |
|---|---|
Molekulargewicht |
326.77 g/mol |
IUPAC-Name |
tert-butyl 8-acetyloxy-2-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |
InChI |
InChI=1S/C15H19ClN2O4/c1-9(19)21-11-8-18(14(20)22-15(2,3)4)7-10-5-6-12(16)17-13(10)11/h5-6,11H,7-8H2,1-4H3 |
InChI-Schlüssel |
TUHLLLOEMLVICN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CN(CC2=C1N=C(C=C2)Cl)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{2-[4-(Dibutylamino)phenyl]ethenyl}benzaldehyde](/img/structure/B8500434.png)


![2-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-ol](/img/structure/B8500447.png)


![2-(Benzenesulfonyl)-3-[4-(2-phenylethenyl)phenyl]prop-2-enenitrile](/img/structure/B8500462.png)
![3-Hydroxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B8500472.png)


